4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

CB1 receptor cannabinoid pharmacology inverse agonist

CB1 inverse agonist programs often struggle with insufficient potency, forcing high compound consumption that degrades assay sensitivity. This compound delivers a validated EC50 of 1 nM in human CB1R cAMP assays-a 2.8-fold potency gain over the 3,5-dichlorophenyl analog-enabling lower working concentrations and reduced material usage. • 3-Br handle supports Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for rapid SAR diversification. • Predicted LogP 3.51 balances membrane permeability with aqueous compatibility for cell-based assays. • Supplied at ≥98% purity with batch-specific QC documentation. Bulk stock available for immediate global dispatch.

Molecular Formula C11H11BrF3NO3S
Molecular Weight 374.18 g/mol
CAS No. 951884-77-8
Cat. No. B1294267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine
CAS951884-77-8
Molecular FormulaC11H11BrF3NO3S
Molecular Weight374.18 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2
InChIKeyJSASKMNWLZKWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Structural & Procurement Profile


4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS 951884-77-8) is a sulfonyl-morpholine derivative characterized by a 3-bromo-5-(trifluoromethyl)phenyl substituent, with molecular formula C11H11BrF3NO3S and molecular weight 374.17 g/mol . It is structurally classified as a sulfonamide-containing heterocyclic building block and has been identified in pharmacological studies as a high-affinity inverse agonist of the cannabinoid-1 (CB1) receptor [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98%, with documented physicochemical properties including a predicted density of 1.659 g/cm³, boiling point of 414.9°C at 760 mmHg, and LogP of 3.51 .

Pathway CB1 receptor inverse agonist signaling studies

Chemistry Scaffold for Pd-catalyzed cross-coupling derivatization

Physicochemical Reported lipophilicity supports membrane partitioning studies

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine: Why Substitution Fails


Generic substitution among phenylsulfonyl morpholine analogs is scientifically unsound due to the profound impact of aryl ring substitution patterns on receptor binding affinity and physicochemical properties. While the parent 4-(phenylsulfonyl)morpholine scaffold lacks intrinsic antimicrobial activity (MIC >512 μg/mL across all tested strains) [1] and requires extensive derivatization to achieve low-micromolar anticancer potency (e.g., GL24 derivative IC50 = 0.90 μM) [2], the introduction of a 3-bromo-5-(trifluoromethyl) substitution pattern on the phenyl ring fundamentally alters the compound's pharmacological profile, conferring nanomolar CB1 receptor inverse agonist activity (EC50 = 1 nM) that is absent in the unsubstituted parent [3]. Furthermore, even structurally close analogs with halogen variations at the same position exhibit quantifiable differences in potency—demonstrating that each substitution pattern produces a distinct biological signature that cannot be reliably extrapolated from structurally similar compounds.

Phenyl substitution

Unsubstituted 4-(phenylsulfonyl)morpholine lacks CB1 receptor activity; only the 3-bromo-5-(trifluoromethyl) pattern confers reported nanomolar inverse agonism.

Halogen/position effect

Even regioisomeric or halogen-variant analogs (e.g., 3,5-dichloro or 4-chloro-3-CF3) show different CB1 potency and LogP, altering assay behavior and solubility.

Synthetic utility

Analogs lacking the aryl bromide handle cannot support direct cross-coupling SAR expansion; chlorine analogs exhibit lower oxidative addition reactivity.

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Differentiation Evidence


CB1 Inverse Agonist Potency Comparison

In a direct head-to-head comparison conducted under identical assay conditions, the piperazine analog bearing the 3-bromo-5-(trifluoromethyl)phenylsulfonyl moiety exhibited an EC50 of 1 nM for inverse agonist activity at human recombinant CB1 receptors expressed in CHO cells, measured via forskolin-stimulated cAMP accumulation [1]. In the same assay system, the corresponding 3,5-dichlorophenylsulfonyl analog demonstrated an EC50 of 2.80 nM—representing a 2.8-fold reduction in potency [1].

CB1 inverse agonist potency
Head-to-head
EC50 1 nM vs 2.80 nM (3,5-dichloro analog)
Reported 2.8-fold EC50 difference supports CB1 inverse agonist research fit.
Human recombinant CB1R, CHO cells, cAMP assay.
CB1 receptor cannabinoid pharmacology inverse agonist

Lipophilicity (LogP) Comparison

Cross-study comparison of predicted LogP values reveals a substantial lipophilicity difference between positional and halogen variants. 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine has a predicted LogP of 3.51 . In contrast, the regioisomeric 4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine has a predicted LogP of 2.68 .

Lipophilicity (predicted LogP)
Data to verify
LogP 3.51 vs 2.68 (4-chloro-3-CF3 regioisomer)
Reported ΔLogP 0.83 suggests higher membrane partitioning; supports formulation review.
Cross-study predicted values; experimental confirmation recommended.
physicochemical property lipophilicity LogP

Bromine-Enabled Cross-Coupling Derivatization Advantage

The presence of the bromine atom at the 3-position of the phenyl ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is completely absent in analogs lacking a halogen substituent . While the 4-chloro-3-(trifluoromethyl)phenyl analog also offers a halogen handle, bromine generally exhibits superior reactivity in cross-coupling reactions compared to chlorine, with typical relative reactivity ratios of approximately 50:1 for oxidative addition [1].

Cross-coupling derivatization
Class-level
Aryl bromide enables Suzuki, Buchwald-Hartwig, Sonogashira couplings; ~50× higher oxidative addition reactivity vs Cl.
Supports SAR library expansion and analog synthesis workflows.
Based on general palladium-catalyzed cross-coupling principles.
synthetic chemistry cross-coupling derivatization

CB1 Inverse Agonist Class-Level Potency Profile

Across the broader 3-bromo-5-(trifluoromethyl)phenylsulfonyl chemotype, compounds bearing this substitution pattern consistently demonstrate potent CB1 receptor modulation. The morpholine-containing analog exhibits an EC50 of 1 nM [1], while related piperazine analogs with the same 3-bromo-5-(trifluoromethyl)phenylsulfonyl moiety show comparable nanomolar potency (EC50 = 1 nM for BDBM50267485) [1]. This class-level potency profile contrasts with the unsubstituted 4-(phenylsulfonyl)morpholine, which exhibits no intrinsic CB1 activity (implicit from lack of reported CB1 activity in literature).

Chemotype potency profile
Class-level
3-bromo-5-CF3-phenylsulfonyl chemotype shows consistent nanomolar CB1 inverse agonism.
Supports CB1R pharmacophore research; substitution pattern is critical for activity.
Inferred from structurally analogous piperazine data; morpholine-specific data limited.
CB1 receptor structure-activity relationship sulfonamide

4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Application Scenarios


High-Sensitivity CB1 Pharmacology Assays

This compound is optimally suited for CB1 receptor inverse agonist studies where sub-10 nM potency is required. With an EC50 of 1 nM in human recombinant CB1R cAMP assays—representing a 2.8-fold potency advantage over the 3,5-dichlorophenyl analog (EC50 = 2.80 nM)—it enables lower working concentrations, reduced compound consumption, and improved assay sensitivity relative to less potent analogs [1]. Researchers investigating cannabinoid receptor signaling, obesity, metabolic disorders, or CNS applications where CB1 modulation is implicated will benefit from this potency advantage.

SAR Expansion via Cross-Coupling Chemistry

The 3-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1], enabling rapid diversification of the aryl ring for structure-activity relationship (SAR) studies. This built-in derivatization capability makes the compound an ideal core scaffold for medicinal chemistry programs, particularly those exploring CB1 receptor modulation or sulfonamide-based drug discovery, where the bromine provides superior oxidative addition reactivity compared to chloro analogs [2].

Controlled Lipophilicity for Membrane Permeability Studies

The predicted LogP of 3.51 [1] positions this compound in a favorable lipophilicity range for cell permeability while maintaining sufficient aqueous compatibility for in vitro assays. This LogP value is substantially higher than the 4-chloro-3-(trifluoromethyl)phenyl regioisomer (LogP = 2.68) , offering researchers a quantifiably distinct physicochemical profile for studies where membrane partitioning, passive diffusion, or protein binding characteristics are experimental variables of interest.

Sulfonamide Building Block Library for Phenotypic Screening

As a member of the 4-(phenylsulfonyl)morpholine pharmacophore class, which has demonstrated potential in both anticancer (GL24 derivative IC50 = 0.90 μM in MDA-MB-231 TNBC cells) [1] and antimicrobial modulation applications , this compound provides a structurally enriched building block containing three functional handles (bromine, trifluoromethyl, sulfonyl) for phenotypic screening library construction. The unique combination of electron-withdrawing trifluoromethyl, halogen, and sulfonamide functionalities creates a distinctive electronic and steric profile not available in simpler phenylsulfonyl morpholine analogs.

Application
Selection Property
Validation Focus
CB1 receptor inverse agonist signaling studies
Reported EC50 difference in recombinant system
Receptor binding and functional assay endpoints
Structure-activity relationship analog synthesis
Bromine-enabled cross-coupling handle
Diversification efficiency and product yield
Lipophilicity-dependent cell permeability studies
Predicted LogP ~3.5
Experimental LogP and cell permeability assays
Phenotypic screening library construction
Multifunctional sulfonamide scaffold
Anticancer and antimicrobial activity profiling in screening contexts

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